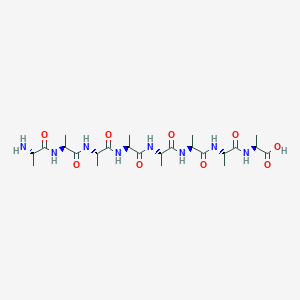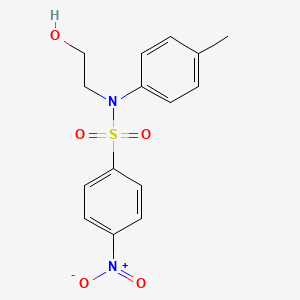
2-(Naphthalen-1-yl)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-yl)-1,3-dithiane: is an organic compound that features a naphthalene ring fused to a dithiane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-yl)-1,3-dithiane typically involves the reaction of naphthalene derivatives with dithiane precursors. One common method is the reaction of 1-naphthaldehyde with 1,3-propanedithiol in the presence of an acid catalyst to form the dithiane ring .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(Naphthalen-1-yl)-1,3-dithiane can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(Naphthalen-1-yl)-1,3-dithiane is used as a building block in organic synthesis, particularly in the formation of complex molecules through dithiane chemistry .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-1-yl)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane moiety can stabilize carbanions, making it a valuable intermediate in organic synthesis. The naphthalene ring can participate in π-π interactions, enhancing the compound’s reactivity and binding affinity in biological systems .
Comparaison Avec Des Composés Similaires
1,3-Dithiane: A simpler dithiane compound without the naphthalene ring.
2-(Naphthalen-1-yl)ethanol: A naphthalene derivative with an ethanol group instead of a dithiane moiety.
Uniqueness: 2-(Naphthalen-1-yl)-1,3-dithiane is unique due to the combination of the naphthalene ring and the dithiane moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in synthesis and potential biological activity .
Propriétés
Numéro CAS |
57009-77-5 |
|---|---|
Formule moléculaire |
C14H14S2 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-1,3-dithiane |
InChI |
InChI=1S/C14H14S2/c1-2-7-12-11(5-1)6-3-8-13(12)14-15-9-4-10-16-14/h1-3,5-8,14H,4,9-10H2 |
Clé InChI |
ZKKDVLOFLUTRAC-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



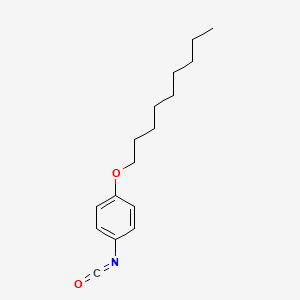
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)
![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)
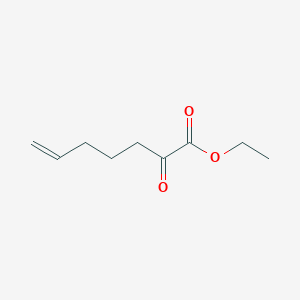
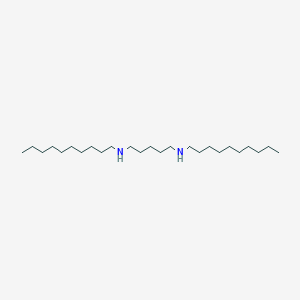


![3-[(2-Methylphenyl)methylidene]oxolan-2-one](/img/structure/B14626275.png)
![2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide](/img/structure/B14626278.png)
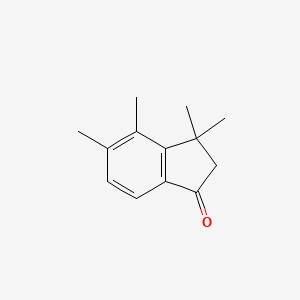
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B14626292.png)
